N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide
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Overview
Description
N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide typically involves the reaction of thiophene derivatives with pyrazolo[1,5-a]pyrazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethanimidamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted ethanimidamides .
Scientific Research Applications
N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and polymerases, which play crucial roles in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Thiazolidinones: Possess antimicrobial, antitumor, and anti-inflammatory activities.
Uniqueness
N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide stands out due to its unique pyrazolo[1,5-a]pyrazine core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-11(15-19)7-16-3-4-17-9(12(16)18)6-8(14-17)10-2-1-5-20-10/h1-6,19H,7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRZEKKMZCYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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